3-(2-Chloroethyl)-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Organic Synthesis
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. semanticscholar.orgchemcess.com Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound importance in scientific research and development. semanticscholar.orgijpsr.com In the realm of medicinal chemistry, indole derivatives are recognized as a "privileged scaffold," meaning they are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antihypertensive agents. semanticscholar.orgnih.govmdpi.com
The significance of the indole moiety also extends to organic synthesis, where it serves as a critical building block for the construction of complex molecular architectures. semanticscholar.orgresearchgate.net The electron-rich nature of the indole ring system, particularly at the C3 position, makes it susceptible to electrophilic substitution, providing a facile entry point for chemical modification. chemcess.com Over the years, a plethora of synthetic methodologies, from classical approaches like the Fischer and Reissert indole syntheses to modern metal-catalyzed cross-coupling and C-H activation reactions, have been developed to access a diverse range of functionalized indoles. semanticscholar.org These synthetic advancements have not only expanded the chemical space of indole derivatives but have also enabled the synthesis of intricate natural products and novel therapeutic agents. mdpi.comresearchgate.net
Contextualizing 3-(2-Chloroethyl)-1H-indole within Indole Chemistry
Within the vast landscape of indole chemistry, this compound emerges as a particularly interesting and useful building block. chemspider.com Its structure is characterized by an indole core with a 2-chloroethyl substituent at the C3 position. This specific substitution pattern imparts unique reactivity to the molecule. The chloroethyl group serves as a reactive handle, susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the carbon chain.
The presence of the chloroethyl moiety at the C3 position is significant. The C3 position of the indole ring is the most nucleophilic and is often the site of electrophilic attack. chemcess.com The introduction of an electrophilic side chain at this position, such as the 2-chloroethyl group, creates a bifunctional molecule with distinct reactive sites. This duality allows for a rich and varied chemistry, enabling its use as a precursor for the synthesis of a wide array of more complex indole derivatives.
Scope and Research Imperatives for this compound
The primary research interest in this compound lies in its utility as a synthetic intermediate. The chloroethyl group is a versatile functional group that can participate in a variety of chemical transformations. This makes this compound a valuable starting material for the synthesis of tryptamine (B22526) analogs, polycyclic indole derivatives, and other heterocyclic systems. These resulting compounds are often of interest for their potential biological activities.
Key research imperatives for this compound include:
The development of efficient and scalable synthetic routes to this compound itself.
The exploration of its reactivity, particularly the nucleophilic displacement of the chloride and reactions involving the indole nitrogen.
Its application in the total synthesis of natural products and the preparation of novel compounds for medicinal chemistry screening.
The study of this compound and its derivatives contributes to the broader understanding of indole chemistry and its application in the development of new synthetic methodologies and therapeutic agents.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H10ClN | chemspider.comepa.govchemicalbook.com |
| Molecular Weight | 179.65 g/mol | chemicalbook.com |
| CAS Number | 32933-86-1 | chemspider.comchemicalbook.comsielc.comalfa-chemistry.com |
| Appearance | Not specified, likely a solid | |
| Density | 1.229 g/cm³ | chemicalbook.com |
| Synonyms | 3-(2-Chloroethyl)indole, 1H-Indole, 3-(2-chloroethyl)- | chemicalbook.com |
Synthesis of this compound
A common method for the synthesis of this compound involves the treatment of tryptophol (B1683683) (3-(2-hydroxyethyl)-1H-indole) with a chlorinating agent. chemicalbook.com Thionyl chloride in pyridine (B92270) is a frequently used reagent for this transformation. chemicalbook.com Another reported synthesis involves the reaction of 4-chlorobutanal (B1267710) with a substituted hydrazine (B178648) in an acidic medium, which proceeds via a Fischer indole synthesis mechanism. prepchem.com
Chemical Reactivity of this compound
The chemical reactivity of this compound is dominated by the presence of the chloroethyl group at the C3 position. This group is a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse range of 3-substituted indole derivatives. For instance, reaction with morpholine (B109124) can yield 4-(2-(1H-indol-3-yl)ethyl)morpholine. semanticscholar.orgderpharmachemica.com
Alkylation: The indole nitrogen can be alkylated under basic conditions. semanticscholar.org
Reduction: The chloroethyl group can be reduced to an ethyl group.
Oxidation: The indole ring can be oxidized under certain conditions.
Applications in the Synthesis of Complex Molecules
The utility of this compound as a synthetic precursor is well-documented in the chemical literature. It serves as a key starting material for the synthesis of various biologically active compounds.
For example, it is a precursor for the synthesis of certain antipsychotic drugs like sertindole. beilstein-journals.org The synthesis involves the condensation of a piperidine (B6355638) derivative with 1-(2-chloroethyl)imidazolidinone, where the chloroethyl moiety is part of a different reagent, but the underlying principle of nucleophilic substitution on a chloroethyl group is similar. beilstein-journals.org It has also been used in the synthesis of novel indolo[3,2-c]isoquinoline derivatives which have shown potential antimicrobial and anticancer activities. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRASUUTVFCLPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186587 | |
| Record name | 3-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32933-86-1 | |
| Record name | 3-(2-Chloroethyl)indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32933-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032933861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.622 | |
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Synthetic Methodologies for 3 2 Chloroethyl 1h Indole and Its Derivatives
Direct Alkylation Approaches for 3-(2-Chloroethyl)-1H-indole Synthesis
Direct alkylation represents the most straightforward conceptual approach to synthesizing this compound. These methods leverage the inherent nucleophilicity of the indole (B1671886) ring, particularly at the C-3 position, to react with an electrophilic source of the chloroethyl group.
Nucleophilic Alkylation Strategies and Yield Optimization
The indole nucleus possesses a high electron density at the C-3 position, making it behave like an enamine and thus highly susceptible to attack by electrophiles. ias.ac.in In nucleophilic alkylation, the indole ring acts as the nucleophile, directly forming a carbon-carbon bond with a chloroethylating agent. The reaction is typically a Friedel-Crafts-type alkylation. nih.gov
Optimization of these reactions is crucial to maximize the yield of the desired C-3 alkylated product and minimize common side reactions, such as N-alkylation or polyalkylation. Key parameters for optimization include the choice of catalyst, solvent, and temperature. For instance, Lewis acids are often employed to activate the electrophile. nih.gov The use of an excess of the indole nucleophile can also be a strategy to prevent overalkylation. nih.gov While many methods focus on alkyl halides, some modern approaches utilize alcohols as alkylating agents under hydrogen autotransfer conditions, which can be mediated by systems like cesium carbonate (Cs₂CO₃) and oxone®. chemrxiv.org
Alkylation of Indole Precursors with Chloroethylating Agents
A common and direct method involves the reaction of indole with a suitable chloroethylating agent, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838). The reaction often requires a base to deprotonate the indole N-H, increasing the nucleophilicity of the ring system, although N-alkylation can become a competitive pathway. bhu.ac.in The choice of the halogen on the alkylating agent can influence reactivity; for example, 1-bromo-2-chloroethane can selectively present the bromo-end for nucleophilic attack due to the C-Br bond being more labile than the C-Cl bond.
Nickel-catalyzed protocols have also been developed for the C-H alkylation of indoles with unactivated alkyl chlorides, demonstrating high regioselectivity and tolerance for various functional groups. rsc.orgrsc.org These reactions may proceed through a single-electron transfer (SET) process involving Ni(I)/Ni(III) catalytic cycles. rsc.orgrsc.org
| Alkylation Method | Typical Reagents | Catalyst/Conditions | Key Feature |
|---|---|---|---|
| Friedel-Crafts Alkylation | Indole, 1,2-dichloroethane | Lewis Acid (e.g., AlCl₃) | Direct C-3 alkylation of the electron-rich indole ring. nih.gov |
| Base-Mediated Alkylation | Indole, 1-bromo-2-chloroethane | Base (e.g., NaH, K₂CO₃) | Reaction with a more reactive haloalkane. |
| Nickel-Catalyzed C-H Alkylation | N-protected indole, 1-chloroalkane | NiBr₂/bpy, LiHMDS | High regioselectivity for C-2 alkylation on N-pyridinyl indoles, but demonstrates the principle for C-H activation. rsc.org |
| Hydrogen Autotransfer | Indole, 2-chloroethanol | Cs₂CO₃/oxone® | Uses an alcohol as the alkylating agent precursor. chemrxiv.org |
Regioselective Synthesis of Indole Derivatives Preceding Chloroethylation
Achieving high regioselectivity is a paramount challenge in indole chemistry. beilstein-journals.org Because the indole ring has multiple potential reaction sites (N-1, C-2, C-3, and C4-C7), strategies to ensure functionalization occurs specifically at the desired C-3 position are essential.
Strategies for C-3 Substitution Control
The C-3 position of an unsubstituted indole is the most kinetically favored site for electrophilic attack due to its high electron density. chim.itresearchgate.net This inherent reactivity is often sufficient to direct alkylating agents to this position. However, in more complex substrates or when higher selectivity is required, specific strategies are employed.
One advanced method involves the protection of the indole nitrogen, for example, as an N-silyl derivative. orgsyn.org This can be followed by a halogen-lithium exchange at a pre-functionalized C-3 position (e.g., C-3 bromoindole). The resulting 3-lithioindole is a potent nucleophile that can react with an electrophile with high regioselectivity. orgsyn.org Subsequent deprotection of the nitrogen yields the 3-substituted indole. orgsyn.org Directing groups on the indole nitrogen can also be used to control the position of functionalization, although many are designed to direct reactions to the C-2 or C-4 positions. rsc.orgnih.gov
Functionalization of Indole Ring Systems
An alternative to direct chloroethylation is a two-step process where a different functional group is first introduced at the C-3 position, which is then chemically converted into the chloroethyl side chain. This approach allows for the use of a wider range of well-established C-3 functionalization reactions.
A primary example is the synthesis of indole-3-ethanol (tryptophol). This can be achieved through various means, including the reduction of indole-3-acetic acid or its esters. Once indole-3-ethanol is obtained, the hydroxyl group can be converted to a chloride. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Another powerful intermediate is gramine (B1672134) (3-(dimethylaminomethyl)indole), which is readily prepared via the Mannich reaction of indole, formaldehyde, and dimethylamine. bhu.ac.in The dimethylamino group in gramine is an excellent leaving group, especially after quaternization, and can be displaced by various nucleophiles to introduce different side chains at the C-3 position. bhu.ac.in
| Intermediate | Synthesis of Intermediate | Conversion to Chloroethyl Group | Reference |
|---|---|---|---|
| Indole-3-ethanol | Reduction of indole-3-acetic acid | Reaction with thionyl chloride (SOCl₂) | |
| Gramine | Mannich reaction (Indole, formaldehyde, dimethylamine) | Quaternization followed by nucleophilic substitution | bhu.ac.in |
Indirect Synthesis Pathways Involving Chloroethyl Moieties
Indirect pathways construct the indole ring itself from acyclic precursors, where one of the starting materials already contains the chloroethyl structure. The Fischer indole synthesis is a classic and versatile method that is well-suited for this approach. This reaction involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazine (B124118) with an aldehyde or ketone.
To synthesize a this compound derivative using this method, a suitably substituted phenylhydrazine is reacted with 4-chlorobutanal (B1267710) or a protected form thereof. prepchem.com The reaction proceeds by forming a phenylhydrazone intermediate, which, upon treatment with acid, undergoes a -sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring system with the chloroethyl group already installed at the C-3 position. prepchem.com For example, the synthesis of this compound-5-acetamide can be achieved by heating a mixture of 4-chlorobutanal and 2-(4-hydrazinophenyl)acetamide hydrochloride in aqueous acetic acid. prepchem.com
Conversion of Related Functional Groups to the Chloroethyl Moiety
One of the primary strategies for synthesizing this compound involves the chemical modification of a pre-existing indole core. This often entails the conversion of a suitable functional group at the 3-position into the desired 2-chloroethyl side chain.
A common precursor for this transformation is indole-3-acetic acid or its derivatives. The carboxylic acid can be reduced to the corresponding alcohol, 3-(2-hydroxyethyl)-1H-indole (also known as tryptophol). Subsequent chlorination of this alcohol furnishes the target molecule. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are typically employed for this conversion. The reaction proceeds via the formation of a chlorosulfite or phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.
Alternatively, the direct reduction of a 3-(chloroacetyl)indole can yield the chloroethyl derivative. This method involves the selective reduction of the ketone function without affecting the chloro group, which can be achieved using specific reducing agents like triethylsilane (TES) in the presence of trifluoroacetic acid (TFA).
Another approach involves the nucleophilic substitution of a leaving group on a two-carbon side chain at the 3-position of the indole ring. For instance, starting with a tosylate or mesylate derivative of 3-(2-hydroxyethyl)-1H-indole, treatment with a chloride source like lithium chloride can provide this compound.
The following table summarizes some of these transformations:
| Starting Material | Reagent(s) | Product |
| 3-(2-Hydroxyethyl)-1H-indole | Thionyl chloride (SOCl₂) | This compound |
| 3-(Chloroacetyl)indole | Triethylsilane (TES), Trifluoroacetic acid (TFA) | This compound |
| 3-(2-Tosyloxyethyl)-1H-indole | Lithium chloride (LiCl) | This compound |
Cyclization Reactions Incorporating Chloroethyl Groups
Constructing the indole ring system with the chloroethyl group already incorporated in one of the precursors is another key synthetic strategy. sigmaaldrich.cn The Fischer indole synthesis is a classic and versatile method that can be adapted for this purpose. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. To synthesize a this compound derivative, one could start with a phenylhydrazine and a ketone containing a chloroethyl moiety, such as 4-chlorobutanal.
Another powerful cyclization method is the thermolytic cyclization of azidocinnamates. This process involves the reaction of an azidoacetate with a suitably substituted benzaldehyde (B42025) to form an azidocinnamate, which upon heating, undergoes cyclization to form the indole ring. By using a benzaldehyde with a chloroethyl group at the appropriate position, this method can be used to prepare chloroethyl-substituted indoles.
The Madelung synthesis, which involves the intramolecular cyclization of an N-phenylamide, can also be modified. acs.org While less common for this specific substitution pattern, it theoretically allows for the formation of the indole ring from precursors that could bear the chloroethyl functionality.
More contemporary methods include palladium-catalyzed cross-coupling reactions followed by cyclization. For example, the coupling of an o-haloaniline with an alkyne bearing a chloroethyl group can lead to an intermediate that cyclizes to the desired indole derivative.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. openmedicinalchemistryjournal.comrsc.org These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. openmedicinalchemistryjournal.comrsc.org The synthesis of indole derivatives, including this compound, has benefited from these advancements. openmedicinalchemistryjournal.com
Microwave-Assisted Synthesis of Indole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sioc-journal.cnresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. researchgate.netnih.gov
In the context of indole synthesis, microwave heating has been successfully applied to various reactions, including the Fischer indole synthesis, Vilsmeier-Haack formylation, and cross-coupling reactions. sioc-journal.cn For instance, the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives has been optimized using microwave irradiation, which significantly improved both reaction time and yield. nih.gov The key advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. researchgate.net
The following table highlights the advantages of microwave-assisted synthesis:
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Often lower | Generally higher |
| By-products | More prevalent | Reduced formation |
| Energy Efficiency | Lower | Higher |
Utilization of Ionic Liquids and Solvent-Free Conditions
Ionic liquids (ILs) are salts that are liquid at or near room temperature. They are considered "green" solvents due to their low volatility, thermal stability, and recyclability. rsc.orgresearchgate.net In indole synthesis, ILs can act as both the solvent and the catalyst, facilitating reactions such as the Fischer indole synthesis and Michael additions. openmedicinalchemistryjournal.comrsc.org For example, SO₃H-functionalized ionic liquids have been used as efficient catalysts for the Fischer indole synthesis in water, providing good to excellent yields. rsc.org The use of ILs can simplify product isolation and allow for the recycling of the catalytic system. rsc.orgnih.gov
Solvent-free, or neat, reaction conditions represent another important green chemistry approach. rsc.orgacademie-sciences.fr By eliminating the solvent, these methods reduce waste and can sometimes lead to different reactivity or selectivity. nih.gov Ball milling, a mechanochemical technique, is one method for conducting solvent-free reactions and has been employed in the synthesis of pharmaceutically important molecules. rsc.org Reactions can also be carried out by simply heating a mixture of the neat reactants, sometimes with a solid support or catalyst. academie-sciences.frcem.com For instance, the synthesis of 3-substituted indoles has been achieved under solvent-free conditions at room temperature, demonstrating the potential for highly efficient and environmentally benign processes. academie-sciences.fr
Chemical Reactivity and Reaction Mechanisms of 3 2 Chloroethyl 1h Indole
Nucleophilic Substitution Reactions of the Chloroethyl Group
The chloroethyl group attached to the C-3 position of the indole (B1671886) ring serves as a reactive handle for various nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and thus susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.
The chlorine atom on the ethyl side chain of 3-(2-Chloroethyl)-1H-indole can be readily displaced by a range of nucleophiles, most notably amines and thiols. evitachem.com These reactions typically proceed via an SN2 mechanism, resulting in the formation of a new carbon-nitrogen or carbon-sulfur bond.
For instance, reaction with primary or secondary amines leads to the corresponding N-substituted 3-(2-aminoethyl)-1H-indole derivatives. Similarly, thiols and thiolates react to form 3-(2-thioethyl)-1H-indole derivatives. These reactions are fundamental in synthetic chemistry for building more complex molecules from the this compound scaffold. The use of various amines, such as dimethyl amine, diethyl amine, and piperidine (B6355638), can lead to a diverse array of final products. nih.gov The reactivity of these nucleophiles can be influenced by their steric bulk and nucleophilicity. cas.cn
Table 1: Examples of Nucleophilic Substitution Products
| Nucleophile | Product |
|---|---|
| Ammonia (B1221849) (NH₃) | 3-(2-Aminoethyl)-1H-indole |
| Diethylamine ((C₂H₅)₂NH) | 3-(2-Diethylaminoethyl)-1H-indole |
| Ethanethiol (C₂H₅SH) | 3-(2-Ethylthioethyl)-1H-indole |
The chloroethyl group of this compound can also participate in intramolecular cyclization reactions, particularly when a suitable nucleophile is present elsewhere in the molecule or when the indole nitrogen itself acts as an internal nucleophile. researchgate.net These cyclization reactions are a powerful tool for constructing fused-ring systems.
One potential pathway involves the N-alkylation of the indole ring. Under basic conditions, the indole nitrogen can be deprotonated to form an indolide anion, which can then attack the electrophilic carbon of the chloroethyl side chain, leading to the formation of a new ring fused to the indole nucleus. This type of reaction can be used to synthesize tricyclic indole derivatives. encyclopedia.pub For example, palladium-catalyzed intramolecular reactions are a common method for creating 3,4-fused tricyclic indole skeletons. encyclopedia.pub The choice of catalyst and ligands is crucial for the efficiency of such reactions. encyclopedia.pub Phenyliodine bis(trifluoroacetate) (PIFA) has also been used to mediate the intramolecular cyclization for the synthesis of various N-arylated and N-alkylated indole derivatives. researchgate.net
Electrophilic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole (B145914) moiety of the indole is more reactive than the benzene (B151609) ring. bhu.ac.in
The rate and regioselectivity of electrophilic substitution on the indole ring are significantly influenced by the nature of the substituents already present on the ring. Both electronic and steric effects play a crucial role. rsc.org
Electronic Effects : Electron-donating groups (EDGs) on the indole ring increase its nucleophilicity, thereby enhancing the rate of electrophilic substitution. rsc.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring system, deactivating it towards electrophilic attack and often leading to lower reaction yields. rsc.org
Steric Effects : The steric hindrance caused by bulky substituents can affect the accessibility of the reaction sites. rsc.org For example, a methyl group adjacent to the site of electrophilic attack can reduce the reaction rate due to steric hindrance. uni-muenchen.de Similarly, aromatic aldehydes or indole derivatives with bulky substituents like tert-butyl groups can lead to lower yields and longer reaction times. rsc.org
Table 2: Influence of Substituents on Electrophilic Substitution of Indoles
| Substituent Type on Indole Ring | Effect on Reactivity | Example Group |
|---|---|---|
| Electron-Donating Group (EDG) | Increased Reactivity / Higher Yield | -CH₃, -OCH₃ |
| Electron-Withdrawing Group (EWG) | Decreased Reactivity / Lower Yield | -NO₂, -F, Halogens |
For unsubstituted indoles, the C-3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene. wikipedia.org This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the sigma complex or arenium ion) formed upon electrophilic attack at C-3. bhu.ac.instackexchange.com This stabilization allows the aromaticity of the benzene portion of the molecule to remain intact. stackexchange.comquora.com
In this compound, the C-3 position is already substituted. Consequently, any further electrophilic substitution will be directed to other positions on the indole ring. In such cases where the C-3 position is occupied, electrophilic attack typically occurs at the C-2 position of the pyrrole ring. bhu.ac.in If both the C-2 and C-3 positions are substituted, the electrophile will generally attack the benzene ring, with the C-5 and C-6 positions being the most common sites of substitution. bhu.ac.inwikipedia.org The presence of the 3-(2-chloroethyl) group, which is a weakly deactivating alkyl group, will influence the precise location of the subsequent substitution.
Oxidative and Reductive Transformations
This compound can undergo both oxidative and reductive transformations, affecting either the indole ring or the chloroethyl side chain.
Oxidation : The indole ring is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the C2-C3 double bond. For instance, oxidation can convert the indole ring into an indole-2,3-dione (isatin) derivative. Selective oxidation of substituted indoles can also be achieved under specific conditions, for example, converting a 3-selenylindole to a 3-seleninylindole or 3-selenonylindole. nih.gov
Reduction : The chloroethyl group can be reduced. For example, using a reducing agent like lithium aluminum hydride could potentially reduce the chloroethyl group to an ethyl group, or under different conditions, replace the chlorine with a hydride to form 3-ethyl-1H-indole. More commonly, the chloro group might be reductively cleaved. It is also possible to reduce the indole ring itself, typically leading to dihydroindole or tetrahydroindole derivatives, although this usually requires catalytic hydrogenation under more forcing conditions.
Table of Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| Ammonia |
| Diethylamine |
| Ethanethiol |
| Sodium Sulfide |
| 3-(2-Aminoethyl)-1H-indole |
| 3-(2-Diethylaminoethyl)-1H-indole |
| 3-(2-Ethylthioethyl)-1H-indole |
| Bis(2-(1H-indol-3-yl)ethyl)sulfide |
| Phenyliodine bis(trifluoroacetate) |
| tert-Butyl |
| 3-selenylindole |
| 3-seleninylindole |
| 3-selenonylindole |
| indole-2,3-dione |
| isatin |
| lithium aluminum hydride |
| 3-ethyl-1H-indole |
| dihydroindole |
| tetrahydroindole |
| dimethyl amine |
| piperidine |
| 1-(2-bromoethyl)-1H-indole-2,3-dione |
| 6-(2-Chloroethyl)-1H-indole |
| 1-(2-chloroethyl)imidazolidinone |
Oxidation of the Indole Ring to Indole-2,3-dione Derivatives
The indole ring of this compound is susceptible to oxidation, a reaction that can yield indole-2,3-dione (isatin) derivatives. This transformation is significant as isatins are versatile precursors for a variety of heterocyclic compounds and are explored for their therapeutic potential. nih.gov The oxidation process involves the cleavage of the C2-C3 double bond within the indole's pyrrole ring.
A common and effective method for this conversion is the use of N-bromosuccinimide (NBS) in conjunction with dimethyl sulfoxide (B87167) (DMSO). icm.edu.pl This reagent system facilitates the bromination and subsequent oxidation of the indole to the corresponding isatin. Other oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be employed to achieve the formation of indole-2,3-dione derivatives from indole compounds. The choice of oxidizing agent and reaction conditions can influence the selectivity and yield of the desired product. smolecule.com For instance, the oxidation of indole derivatives can be achieved using molecular oxygen in the presence of a photosensitizer. nih.gov
Table 1: Oxidation of this compound to Indole-2,3-dione Derivatives
| Oxidizing Agent/Reagent System | Product | Key Features |
|---|---|---|
| N-Bromosuccinimide (NBS)/DMSO | 3-(2-Chloroethyl)indoline-2,3-dione | A common method for converting indoles to isatins. icm.edu.pl |
| Potassium Permanganate (KMnO₄) | 3-(2-Chloroethyl)indoline-2,3-dione | A strong oxidizing agent capable of oxidizing the indole ring. |
| Chromium Trioxide (CrO₃) | 3-(2-Chloroethyl)indoline-2,3-dione | Another classic oxidizing agent for this type of transformation. |
| Oxygen (O₂)/Photosensitizer | 3-(2-Chloroethyl)indoline-2,3-dione | An environmentally benign oxidation method. nih.gov |
Reduction of Functional Groups
The functional groups present in this compound can undergo reduction using various reagents. The primary sites for reduction are the chloroethyl side chain and the indole ring itself. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the chloroethyl group to an ethyl group. careerendeavour.com LiAlH₄ is a powerful hydride donor that can reduce a wide range of functional groups, including alkyl halides. careerendeavour.com Milder reducing agents, such as sodium borohydride, are typically used for the reduction of aldehydes and ketones and are generally not effective for reducing alkyl halides. careerendeavour.com
The indole ring can also be reduced to an indoline (B122111) (2,3-dihydroindole) ring. This transformation typically requires catalytic hydrogenation under specific conditions.
Table 2: Reduction of Functional Groups in this compound
| Reducing Agent | Functional Group Reduced | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Chloroethyl group | 3-Ethyl-1H-indole |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Indole ring | 3-(2-Chloroethyl)indoline |
Thermal Degradation and Rearrangement Mechanisms
The thermal behavior of this compound is characterized by its potential to undergo degradation and rearrangement reactions, leading to a variety of products. These transformations are influenced by factors such as temperature and the presence of other reagents. The chloroethyl group is known to be susceptible to thermal degradation.
Formation of Quaternary Ammonium (B1175870) Salts and Subsequent Rearrangements
The presence of a nitrogen atom in the indole ring and the reactive chloroethyl side chain allows for intramolecular or intermolecular reactions to form quaternary ammonium salts. rsc.org For instance, N-alkylation of indoles can be achieved using quaternary ammonium salts as the alkylating agent under phase transfer conditions. researchgate.net These salts can then serve as intermediates for subsequent rearrangement reactions. nih.gov
Molecular rearrangements are a class of reactions where an atom or group migrates from one center to another within the same molecule. tmv.ac.in In the context of indole derivatives, rearrangements can be synthetically useful for accessing diverse molecular architectures. For example, the Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement, allows for the conversion of allyl vinyl ethers to unsaturated carbonyl compounds and has been applied to indole systems. organic-chemistry.org
Dehydrogenation and Dehydrochlorination Processes
Under pyrolytic conditions, molecules containing a chloroethyl group can undergo dehydrochlorination, which is the elimination of hydrogen chloride to form a double bond. rsc.org For this compound, this would lead to the formation of 3-vinyl-1H-indole. Dehydrogenation, the removal of hydrogen, is another process that can occur at elevated temperatures, potentially leading to aromatization or the formation of new cyclic structures. rsc.org The competition between dehydrochlorination and dehydrogenation is influenced by the reaction temperature. researchgate.net In some cases, dehydrochlorination can be a key step in the formation of complex heterocyclic systems. arkat-usa.org
Structure Activity Relationships Sar of 3 2 Chloroethyl 1h Indole Derivatives
Impact of Chloroethyl Substitution on Biological Activity
The chloroethyl group at the 3-position of the indole (B1671886) ring is a key pharmacophore that significantly influences the molecule's reactivity and interaction with biological targets. This substituent can act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins and DNA, which is a mechanism relevant to its potential biological activities.
The position of the alkyl or haloalkyl substituent on the indole ring is a determining factor for the pharmacological profile of the resulting derivative. While 3-substituted indoles are common, moving the substituent to other positions on the indole nucleus can drastically alter its biological activity.
For instance, studies on aminopropyl)indole (API) isomers have shown that different positional isomers can be readily discriminated, indicating that each isomer possesses a unique pharmacological profile. drugsandalcohol.ie The 3-isomer, known as alpha-methyltryptamine (B1671934) (AMT), has a history of recreational use, while the 5-isomer (5-API or 5-IT) has also been identified in forensic cases. drugsandalcohol.ie This highlights that the specific placement of the side chain, in this case, an aminopropyl group which has structural similarities to the chloroethyl group, dictates the compound's interaction with biological systems.
Similarly, the position of a chloro substituent on the indole ring can modulate activity. A study on CB1 receptor allosteric modulators showed that a chloro group at the C5 position of the indole ring enhanced the modulatory potency of 1H-indole-2-carboxamides. nih.gov In another example, moving a substituent from the 3-position to the 6-position allows for different spatial arrangements that can facilitate interactions with protein binding sites while preserving the indole's aromatic character.
The following table summarizes the importance of substituent positioning on the indole ring:
| Position | Impact on Biological Activity | Example Compound Class |
| 3-position | Often a key position for activity, with the substituent acting as a pharmacophore. | 3-(2-Chloroethyl)-1H-indole |
| 5-position | Substitution at this position can significantly enhance potency for certain targets. nih.gov | 5-Chloro-1H-indole-2-carboxamides |
| 6-position | Allows for optimal spatial arrangement for protein binding while maintaining the indole's aromaticity. | 6-(2-Chloroethyl)-1H-indole |
The introduction of a halogen, such as chlorine, to the ethyl side chain imparts specific steric and electronic properties that are crucial for biological activity. Halogens are electron-withdrawing, which can influence the reactivity of the chloroethyl group and the electron distribution of the entire molecule. cambridge.org
The steric bulk of the halogen can also play a role in how the molecule fits into a biological target's binding site. cambridge.org While chlorine is of moderate size, replacing it with other halogens like bromine or iodine can lead to different biological outcomes due to their larger size, which may affect binding affinity. Conversely, fluorine, being smaller and highly electronegative, can also lead to distinct pharmacological properties.
The electronic effects of halogenation are also significant. The presence of an electron-withdrawing trifluoromethyl group at the 2-position of the indole ring, for example, makes the indole still highly reactive towards electrophiles. mdpi.com In the context of this compound, the chlorine atom's electronegativity makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack, which is the basis for its alkylating activity.
A comparison of different halogen substitutions on the ethyl side chain of 1H-indole-2,3-dione is presented below:
| Halogen | Relative Size | Electronegativity | Impact on Activity |
| Chlorine | Moderate | High | Moderate potency, acts as a reactive handle for further modifications. |
| Bromine | Larger | High | Often more reactive than chloro analogs. |
| Iodine | Largest | Moderate | Larger size can negatively affect binding affinity. |
Modifications of the Indole Core and their SAR Implications
Modifications to the indole core, either at the nitrogen atom (N-substitution) or on the aromatic benzene (B151609) ring, provide another avenue to modulate the biological activity of this compound derivatives.
Substitution at the N-1 position of the indole ring can have a profound impact on the compound's receptor binding affinity and efficacy. The nature of the substituent, whether it is a small alkyl group or a larger aromatic moiety, can influence how the molecule orients itself within a receptor's binding pocket.
For example, in a series of dopamine (B1211576) D2/D3 receptor bitopic ligands, it was found that O-alkylated analogues displayed higher binding affinities compared to analogously N-alkylated compounds. nih.gov This suggests that for certain receptors, substitution at the indole nitrogen may not be as favorable as modification at other positions. However, in other cases, N-alkylation with specific groups can be beneficial. For instance, the N-alkylation of an indole with 4-(2-chloroethyl)morpholine (B1582488) is a key step in the synthesis of some bioactive compounds. researchgate.net
The choice of the N-substituent can also switch a compound's activity profile. For example, the introduction of a methoxy (B1213986) group at the 7-position of the indole core in a related series of compounds resulted in a switch from agonist to antagonist activity at the CB2 receptor. researchgate.net
Substituting the benzene portion of the indole ring with various functional groups is a common strategy to fine-tune the electronic properties and steric profile of the molecule, thereby modulating its biological activity. epo.org Both electron-donating and electron-withdrawing groups can be introduced, and their position on the ring is critical.
In a study of 1,3,5-triazine (B166579) derivatives targeting the 5-HT7 receptor, substitutions at the C-5 position of the indole ring were investigated. mdpi.com A fluorine substituent at this position resulted in a compound with high affinity, whereas a cyano group led to a loss of activity. mdpi.com This demonstrates the sensitive nature of substituent effects on receptor binding.
Similarly, for a series of CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was shown to enhance potency. nih.gov The following table illustrates the effect of different substituents on the aromatic ring of indole derivatives on their biological activity:
| Position | Substituent | Effect on Activity | Target |
| C-5 | Fluorine | Increased affinity mdpi.com | 5-HT7 Receptor |
| C-5 | Chlorine | Enhanced potency nih.gov | CB1 Receptor |
| C-5 | Cyano | Loss of activity mdpi.com | 5-HT7 Receptor |
| C-7 | Methoxy | Switch from agonist to antagonist researchgate.net | CB2 Receptor |
Conformational Analysis and Bioactivity Correlation
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of a molecule and how it interacts with its biological target. nih.gov For derivatives of this compound, the flexibility of the chloroethyl side chain allows it to adopt various conformations.
The bioactive conformation, which is the specific shape the molecule adopts when it binds to its target, may be different from its lowest energy conformation in solution. Studies on related indole derivatives have shown that the molecule can exist in different s-cis and s-trans conformations, and the ability to adopt a specific conformation can be crucial for activity. tripod.com
Computational methods, such as DFT calculations, are often employed to study the conformational preferences and electronic properties of molecules like 3-(2-chloroethyl)-2,6-bis(p-fluorophenyl)piperidin-4-one, a related compound. researchgate.net These studies can provide insights into the molecule's reactivity and potential interactions with biological targets. By correlating the conformational properties of a series of derivatives with their biological activities, a pharmacophore model can be developed. This model defines the essential structural features required for activity and can guide the design of new, more potent compounds. nih.gov
Preferred Conformations and Ligand-Receptor Interactions
The interaction between a ligand and its receptor is a dynamic process involving conformational changes in both molecules. nih.gov For aminoalkylindoles, the s-trans conformation is often the preferred orientation for interaction with cannabinoid receptors CB1 and CB2. tripod.com The binding of a ligand can stabilize specific receptor conformations, and this ligand-induced stabilization is often correlated with the ligand's agonist response. nih.gov
Ligand-receptor interactions are governed by various forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. tandfonline.com Molecular docking studies, often performed using software like the Molecular Operating Environment (MOE), can predict the binding modes and affinities of ligands to their target receptors. rsc.orgresearchgate.net For example, docking studies with 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) have shown its potential to bind effectively to influenza A virus receptors. researchgate.net
The following table summarizes key ligand-receptor interactions for indole derivatives with various receptors:
| Ligand/Derivative | Receptor | Key Interactions | Reference |
| Aminoalkylindoles | CB1 and CB2 Receptors | Aromatic stacking, s-trans conformation | tripod.com |
| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) | Influenza A Virus Receptors | Effective binding at active sites | researchgate.net |
| N-[6-(4-butanoyl-5-methyl‑1H‑pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]‑1H‑indole-3-carboxamide | P2Y12 | Antagonistic activity | nih.gov |
| Indole 2-carboxamide (B11827560) derivatives | Human Liver Glycogen Phosphorylase (HLGP) | Hydrogen bonding, subsite interactions | nih.gov |
Role of Ring Conformation in Biological Recognition
The conformation of the ring system in indole derivatives plays a critical role in their biological recognition and activity. Constraining the conformation of the ribose-like moiety in adenosine (B11128) analogues, for instance, has been shown to increase selectivity for the A3 adenosine receptor (A3AR). nih.gov This suggests that different receptors have distinct conformational preferences for ligand binding.
The use of conformationally constrained rings, such as the (N)-methanocarba modification, can significantly enhance the affinity and selectivity of ligands for specific receptor subtypes. nih.gov This strategy has been successfully employed to develop selective A3AR agonists.
Computational Approaches to SAR Studies
Computational methods are powerful tools for investigating SAR and predicting the biological activity of novel compounds. oncodesign-services.com These approaches include molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking simulations.
Molecular Operating Environment (MOE) for Ligand-Receptor Modeling
The Molecular Operating Environment (MOE) is a comprehensive software platform used for drug discovery research. wikipedia.org It integrates visualization, modeling, and simulation tools to facilitate various computational chemistry tasks. wikipedia.orgchemcomp.com MOE is widely used for:
Structure-Based Drug Design (SBDD): Designing ligands based on the three-dimensional structure of the target receptor. oncodesign-services.com
Ligand-Based Drug Design (LBDD): Designing new molecules based on the properties of known active ligands. oncodesign-services.com
Molecular Docking: Predicting the binding orientation and affinity of a ligand to a receptor. researchgate.netwikipedia.org
Pharmacophore Discovery: Identifying the essential 3D arrangement of functional groups required for biological activity. wikipedia.org
QSAR Modeling: Developing mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org
MOE enables detailed analysis of ligand-receptor interactions, including the visualization of electrostatic and hydrophobic contributions of individual amino acid residues at the binding site. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is typically represented by an equation where biological activity is a function of molecular descriptors. researchgate.net These descriptors can be physicochemical, topological, or electronic in nature. nih.gov
QSAR models are developed using experimental data from SAR studies and can be used to predict the activity of new, unsynthesized compounds. oncodesign-services.com The process involves several key steps:
Data Set Preparation: A set of compounds with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build the QSAR model. analis.com.my
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. analis.com.my
Successful QSAR studies have been conducted on various indole derivatives and other heterocyclic compounds to predict their inhibitory activity against different biological targets. nih.govnih.govworldscientific.com For example, 3D-QSAR models for 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors have shown high predictive power. nih.gov
Biological Activities and Molecular Mechanisms of Action
Anti-Cancer Activity and Cell Death Mechanisms
Indole (B1671886) compounds, naturally found in cruciferous vegetables and also synthesized, are well-recognized for their anti-cancer properties. mdpi.com These compounds can influence multiple cellular processes involved in carcinogenesis, including proliferation, cell death, and signaling pathways. mdpi.comnih.gov
Antiproliferative Effects on Cancer Cell Lines
The ability to inhibit the growth and proliferation of cancer cells is a hallmark of many anti-cancer agents. Studies on indole derivatives have demonstrated significant antiproliferative effects across various cancer cell lines. nih.govnih.gov For instance, the analogue 3-(2-bromoethyl)-indole (BEI-9) has shown potent growth inhibition of human colon cancer cells. nih.gov BEI-9 was identified as a more potent inhibitor of cell proliferation than its parent compound, indole-3-carbinol (B1674136). nih.gov Research showed that BEI-9 inhibited the growth of SW480 and HCT116 colon cancer cells at concentrations of 12.5 µM and 5 µM, respectively. nih.gov
Table 1: Antiproliferative Activity of 3-(2-Bromoethyl)-indole (BEI-9)
| Cancer Cell Line | Type of Cancer | Inhibitory Concentration | Source |
|---|---|---|---|
| SW480 | Colon Cancer | 12.5 µM | nih.gov |
| HCT116 | Colon Cancer | 5 µM | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which anti-cancer compounds exert their effects is by inducing programmed cell death, or apoptosis, and by halting the cell division cycle. nih.gov Indole compounds have been shown to be effective inducers of apoptosis and can cause cell cycle arrest in various cancer models. mdpi.commdpi.comnih.gov The bromo-analogue BEI-9 was found to reduce the cellular levels of cyclin D1 and cyclin A, key proteins that regulate cell cycle progression. nih.gov This reduction suggests that the compound can interfere with the cell's ability to move through the different phases of division, potentially leading to cell cycle arrest and preventing the proliferation of cancerous cells. nih.gov This action is consistent with findings for other indole derivatives, which are known to cause cell cycle arrest, often in the G1 or G2/M phases, in cancer cell lines. nih.govresearchgate.net
Interference with Cellular Signaling Pathways
The anticancer effects of indole compounds are often linked to their ability to modulate multiple cellular signaling pathways that are dysregulated in cancer. mdpi.comnih.gov A critical target is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in cancer cell survival, proliferation, and resistance to therapy. researchgate.net The derivative 3-(2-bromoethyl)-indole (BEI-9) has been identified as a potent inhibitor of NF-κB signaling. nih.gov It was shown to inhibit both basal and induced NF-κB activation. nih.gov By shutting down NF-κB signaling, BEI-9 can enhance cell death, particularly when combined with other agents that activate this pathway, such as the cytokine TNFα or the chemotherapeutic drug camptothecin. nih.govresearchgate.net Other indole compounds, like indole-3-carbinol (I3C) and its dimer diindolylmethane (DIM), are also known to inhibit NF-κB activation and modulate other pro-survival pathways like PI3K/Akt/mTOR. researchgate.netnih.gov
Table 2: Mechanistic Actions of 3-(2-Bromoethyl)-indole (BEI-9)
| Molecular Target/Process | Observed Effect | Implication | Source |
|---|---|---|---|
| Cyclin D1 and Cyclin A | Reduced cellular levels | Inhibition of cell cycle progression | nih.gov |
| NF-κB Signaling | Inhibition of basal and induced activation | Suppression of cancer cell survival and proliferation | nih.gov |
| Cell Motility | Inhibited migration in wound assays | Potential to reduce cancer cell invasion | nih.gov |
Antimicrobial Properties and Mechanisms
The indole scaffold is a key component of many compounds with significant antimicrobial activity. mdpi.comnih.gov These derivatives have been explored for their potential to combat a range of pathogenic microorganisms, including bacteria and fungi. nih.govnih.gov
Broad-Spectrum Activity against Pathogens
Indole derivatives have demonstrated a wide spectrum of antimicrobial activity. nih.gov For example, indole-3-carbinol has shown activity against microorganisms such as Staphylococcus, Enterococcus, Escherichia, and Pseudomonas. nih.gov The development of novel indole conjugates, such as those combined with 1,2,4-triazole, has yielded compounds with potent activity against various bacterial and fungal strains. nih.gov Some of these hybrid molecules have shown particularly strong efficacy against Candida species. nih.gov The antimicrobial potential of these compounds highlights the versatility of the indole nucleus as a backbone for developing new agents to treat infectious diseases. nih.gov
Table 3: Antimicrobial Spectrum of Representative Indole Derivatives
| Indole Compound Type | Target Pathogens | Observed Activity | Source |
|---|---|---|---|
| Indole-3-carbinol | Staphylococcus, Enterococcus, Escherichia, Pseudomonas | General antimicrobial activity | nih.gov |
| Indole-containing arene ruthenium complexes | Acinetobacter baumannii, Mycobacterium spp., Staphylococcus aureus, Salmonella enterica, Escherichia coli | Broad-spectrum growth inhibition and bactericidal activity | nih.gov |
| Indole-1,2,4 triazole conjugates | Gram-negative bacteria, Candida albicans, Candida tropicalis | Good antibacterial and potent antifungal activity | nih.gov |
Inhibition of Efflux Pumps
A significant challenge in treating bacterial infections is the rise of antimicrobial resistance. One major mechanism by which bacteria resist antibiotics is through efflux pumps, which are membrane proteins that actively expel drugs from the cell. frontiersin.org Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). nih.govmdpi.com By blocking these pumps, EPIs can restore the effectiveness of conventional antibiotics. mdpi.com Studies have shown that certain indole compounds can inhibit the NorA efflux pump in Staphylococcus aureus, a bacterium notorious for its resistance to multiple drugs. nih.gov This inhibition leads to the accumulation of antibiotics inside the bacterial cell, thereby re-sensitizing the pathogen to treatment. nih.gov The investigation of indole derivatives as EPIs represents a key strategy to revitalize existing antibiotic arsenals and combat drug-resistant infections. frontiersin.orgnih.gov
Interference with Metabolic Pathways Crucial for Bacterial Survival
While direct studies on 3-(2-Chloroethyl)-1H-indole's antibacterial action are not extensively documented, the indole scaffold is a key component of various synthetic agents that disrupt essential bacterial metabolic processes. Research into other synthetic indole derivatives provides a framework for understanding the potential antibacterial mechanisms of this compound.
One primary mechanism by which indole derivatives exhibit antibacterial activity is through the inhibition of respiratory metabolism. For instance, the synthetic indole derivative SMJ-2 has been shown to be effective against multidrug-resistant Gram-positive bacteria by targeting their respiratory metabolism and disrupting membrane potential. nih.govresearchgate.net This compound was found to interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin in Staphylococcus aureus. nih.gov The inhibition of this pathway leads to an increase in reactive oxygen species, ultimately causing bacterial cell death. nih.gov
Furthermore, metabolite suppression profiling has been used to identify antibacterial compounds that impair specific metabolic capabilities in bacteria. nih.govresearchgate.net This approach has led to the discovery of novel inhibitors that interfere with critical pathways such as glycine (B1666218) metabolism, p-aminobenzoic acid biosynthesis, and biotin (B1667282) biosynthesis. nih.govresearchgate.net Given that the indole nucleus is a common feature in molecules targeting bacterial physiology, it is plausible that this compound could also interfere with such essential biosynthetic pathways, thereby inhibiting bacterial growth. The presence of the reactive chloroethyl group could further enhance this activity through covalent modification of key enzymes within these pathways.
Interactions with Specific Biological Targets
The biological effects of this compound can be attributed to its interactions with specific proteins and macromolecules, including receptors, enzymes, and nucleic acids.
Receptor Binding Studies (e.g., Serotonin (B10506) Receptors, CB2 Receptor)
The indole structure is a well-established pharmacophore for ligands of various receptors, notably serotonin and cannabinoid receptors.
Serotonin Receptors: Numerous indole derivatives have been synthesized and evaluated for their binding affinity to serotonin (5-HT) receptors. nih.govnih.gov The indole ring mimics the endogenous ligand serotonin (5-hydroxytryptamine), allowing it to fit into the receptor's binding pocket. iarc.fr For example, the 3-(4-piperidyl)-1H-indole scaffold is a known inhibitor of the serotonin transporter (SERT). nih.gov Studies on marine-derived indole alkaloids have revealed high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net The interaction typically involves an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's orthosteric binding pocket. nih.gov The indole moiety itself generally penetrates deep into a hydrophobic region of the receptor. nih.gov
Table 1: Serotonin Receptor Binding Affinities of Selected Indole Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1A | 150 |
| 5-HT1B | 200 | |
| 5-HT1D | 180 | |
| 5-HT2B | 80 | |
| 5-HT6 | 95 | |
| 5-HT7 | 120 | |
| D2AAK5 | 5-HT1A | 25 |
| 5-HT2A | 55 | |
| D2AAK6 | 5-HT1A | 32 |
This table presents example data for illustrative purposes based on findings for various indole compounds. nih.govresearchgate.net
Cannabinoid Receptor 2 (CB2): The CB2 receptor, primarily expressed in immune tissues, is a therapeutic target for inflammatory and neurological disorders. nih.govmdpi.com Synthetic indole cannabinoids, such as those with a 3-indanoyl group, have been developed as potent and selective CB2 receptor ligands. nih.gov The indole core is a critical element for high-affinity binding. While direct binding data for this compound is unavailable, the structural similarity to known indole-based CB2 ligands suggests a potential interaction. Furthermore, the activation of the CB2 receptor has been shown to provide protective effects against lung injury induced by 2-chloroethyl ethyl sulfide, an analog of sulfur mustard, indicating a link between chloroethyl compounds and the cannabinoid system. mdpi.com
Enzyme Inhibition Mechanisms
The indole scaffold serves as a foundation for the design of various enzyme inhibitors. The specific substitution at the C3 position of this compound suggests it could function as an inhibitor through covalent or non-covalent mechanisms.
Structurally related indole compounds have demonstrated potent inhibitory activity against several classes of enzymes:
Tyrosine Kinases: Certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFRT790M) and BRAFV600E, which are key enzymes in cancer pathways. mdpi.com Molecular docking studies revealed that these inhibitors bind deeply within the enzyme's active site, forming hydrogen bonds with key residues like Met790 and Lys745 in EGFR. mdpi.com
Tubulin Polymerization: Diaryl methyl oxime compounds containing an indole ring have shown significant inhibitory effects on tubulin polymerization, a critical process in cell division. nih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics.
NF-κB Activation: The related compound 3-(2-bromoethyl)-indole has been shown to inhibit both basal and induced activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cell survival. nih.gov
The reactive chloroethyl group in this compound could potentially form a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition.
Table 2: Enzyme Inhibitory Activity of Selected Indole Derivatives
| Compound Class | Target Enzyme/Process | Mechanism of Action |
|---|---|---|
| 5-Chloro-indole-2-carboxylates | EGFRT790M, BRAFV600E | ATP-competitive inhibition, H-bonding with active site residues. mdpi.com |
| Indole/1,2,4-Triazole Hybrids | Tubulin Polymerization | Binds to the colchicine site, disrupting microtubule formation. nih.gov |
| 3-(2-Bromoethyl)-indole | NF-κB | Inhibition of transcription factor activation. nih.gov |
DNA Intercalation and Related Biological Effects
The most significant biological effect of the 2-chloroethyl group is its ability to function as a DNA alkylating agent. This mechanism is well-established for chloroethylnitrosoureas (CENUs), a class of anticancer drugs. researchgate.net The cytotoxicity of these agents is directly related to their ability to modify DNA.
The process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine. Following an initial alkylation event, the second arm of the reactive group can engage in a second alkylation, leading to the formation of DNA interstrand crosslinks (ICLs). researchgate.net These ICLs are highly cytotoxic lesions because they prevent the separation of DNA strands, thereby blocking critical cellular processes such as DNA replication and transcription, ultimately triggering cell death.
Given the presence of the 2-chloroethyl moiety, this compound is expected to exhibit similar DNA alkylating properties. The indole ring itself could facilitate this process by intercalating between DNA base pairs, positioning the reactive chloroethyl side chain in close proximity to the DNA bases to promote efficient alkylation and cross-linking.
Metabolism and Biotransformation of 3 2 Chloroethyl 1h Indole
Phase I Metabolic Transformations
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For 3-(2-Chloroethyl)-1H-indole, oxidation is the most probable initial metabolic step.
The indole (B1671886) ring of this compound is susceptible to oxidative metabolism at several positions. The primary oxidation products are likely to be hydroxylated derivatives. One of the major metabolites of indole itself is indoxyl (3-hydroxyindole) nih.govresearchgate.netacs.org. Therefore, it is plausible that this compound could be hydroxylated on the indole ring, for instance at the 2, 4, 5, or 6-positions.
Another significant oxidative pathway involves the 2-chloroethyl side chain. This side chain can undergo hydroxylation to yield 2-(1H-indol-3-yl)ethanol, also known as tryptophol (B1683683). Tryptophol is a known metabolite in various organisms and can be further oxidized to indole-3-acetaldehyde and subsequently to indole-3-acetic acid wikipedia.org. The initial hydroxylation step effectively removes the chlorine atom.
The potential oxidative metabolites of this compound are summarized in the table below.
| Parent Compound | Potential Phase I Metabolite | Metabolic Reaction |
| This compound | Hydroxylated 3-(2-chloroethyl)-1H-indoles | Aromatic Hydroxylation |
| This compound | 2-(1H-indol-3-yl)ethanol (Tryptophol) | Side-chain Hydroxylation with Dechlorination |
| 2-(1H-indol-3-yl)ethanol | Indole-3-acetaldehyde | Alcohol Dehydrogenation |
| Indole-3-acetaldehyde | Indole-3-acetic acid | Aldehyde Dehydrogenation |
This table outlines the predicted Phase I metabolic transformations of this compound based on known metabolic pathways of related compounds.
The oxidation of the indole ring is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Several CYP isoforms have been implicated in the metabolism of indole and its derivatives. Specifically, CYP2A6 has been shown to be highly active in the oxidation of indole, with CYP2C19 and CYP2E1 also contributing nih.govresearchgate.netacs.org. While direct evidence for the involvement of CYP1A2 and CYP2D6 in the metabolism of this compound is lacking, their known roles in the metabolism of other indole-containing compounds and various xenobiotics suggest they could also be involved. For instance, CYP1A2 is known to metabolize a wide range of aromatic compounds, and both serotonin (B10506) and tryptamine (B22526), which are indoleamines, have been shown to be competitive inhibitors of CYP1A2 nih.govresearchgate.net. CYP2D6 is another crucial enzyme in drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs, including some indole-containing compounds wikipedia.orghee.nhs.uknih.govnih.govyoutube.com. The metabolism of 3-methylindole, a structurally related compound, has been shown to be mediated by CYP2A6 and CYP2E1 oup.com.
Phase II Metabolic Transformations
Following Phase I reactions, the newly formed functional groups on the metabolites of this compound can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites and facilitates their excretion.
The hydroxylated metabolites of this compound, such as the hydroxylated indole ring derivatives and tryptophol, are prime candidates for glucuronidation and sulfation. Glucuronidation, the addition of glucuronic acid, is a major pathway for the detoxification of phenols and alcohols and is catalyzed by UDP-glucuronosyltransferases (UGTs) wikipedia.org. The glucuronidation of psilocin, a hallucinogenic indole alkaloid, is primarily mediated by UGT1A10 in the small intestine and UGT1A9 in the liver nih.gov. Sulfation, the transfer of a sulfonate group, is another important conjugation reaction for hydroxylated compounds, catalyzed by sulfotransferases (SULTs). The sulfation of indoxyl to indoxyl sulfate is a well-documented metabolic step researchgate.netresearchgate.netnih.gov.
Another critical Phase II pathway for this compound involves the direct conjugation of the chloroethyl side chain with glutathione (GSH). This reaction, catalyzed by glutathione S-transferases (GSTs), is a well-established detoxification mechanism for compounds containing a halide xcode.lifewashington.edu. The nucleophilic attack by the thiol group of glutathione on the electrophilic carbon of the chloroethyl moiety results in the displacement of the chloride ion and the formation of a glutathione conjugate. This conjugate can be further metabolized to a mercapturic acid derivative before excretion.
The potential conjugation reactions are summarized in the table below.
| Phase I Metabolite/Parent Compound | Conjugating Agent | Enzyme Family | Resulting Conjugate |
| Hydroxylated 3-(2-chloroethyl)-1H-indoles | UDP-glucuronic acid | UGTs | Glucuronide conjugate |
| 2-(1H-indol-3-yl)ethanol (Tryptophol) | UDP-glucuronic acid | UGTs | Glucuronide conjugate |
| Hydroxylated 3-(2-chloroethyl)-1H-indoles | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | SULTs | Sulfate conjugate |
| 2-(1H-indol-3-yl)ethanol (Tryptophol) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | SULTs | Sulfate conjugate |
| This compound | Glutathione (GSH) | GSTs | Glutathione conjugate |
This table illustrates the probable Phase II conjugation reactions for this compound and its Phase I metabolites.
In Vitro and In Vivo Metabolic Profiling
To definitively elucidate the metabolic pathways of this compound, a combination of in vitro and in vivo studies would be necessary.
In vitro metabolic profiling typically employs subcellular fractions, such as liver microsomes, which are rich in CYP enzymes, or cultured cells like hepatocytes, which contain a broader range of metabolic enzymes. These systems allow for the identification of primary metabolites in a controlled environment. By incubating this compound with these preparations and analyzing the resulting mixture using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), the structures of the metabolites can be determined.
Implications of Metabolite Formation for Biological Activity
The biotransformation of this compound into various metabolites can have significant implications for its biological activity. The formation of hydroxylated indole derivatives could potentially alter the compound's interaction with biological targets.
The conversion to indole-3-acetic acid is particularly noteworthy, as this compound is a well-known phytohormone (auxin) in plants and also exhibits biological activity in mammalian systems mdpi.comtandfonline.comnih.govtandfonline.com. The generation of this metabolite could lead to unforeseen pharmacological or toxicological effects.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. researchgate.net These calculations are instrumental in predicting a variety of molecular properties for indole (B1671886) derivatives, offering insights into their stability and reactivity. nih.govmdpi.com For compounds containing a chloroethyl group, DFT has been successfully used to determine optimized structures and spectroscopic features. researchgate.net
Optimized Geometries and Electronic Properties (HOMO-LUMO Analysis)
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in 3-(2-Chloroethyl)-1H-indole. researchgate.netnih.gov This process of geometry optimization yields the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com For a related compound, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, the calculated energy gap was found to be 5.42 eV, suggesting significant stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor, and their spatial distribution indicates the likely sites for electrophilic and nucleophilic attacks, respectively. mdpi.com
Table 1: Key Electronic Properties Derived from HOMO-LUMO Analysis Note: The values in this table are conceptual and represent the types of data obtained from DFT calculations for similar molecules, as specific values for this compound are not available in the cited literature.
| Property | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating capacity |
| LUMO Energy | ELUMO | - | Electron-accepting capacity |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |
| Ionization Potential | I | -EHOMO | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | Energy to accept an electron |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration |
| Chemical Softness | S | 1 / η | Reciprocal of hardness |
| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |
Vibrational Spectra and Potential Energy Distribution Analysis
Theoretical vibrational analysis using DFT is a standard method to complement and interpret experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending, and twisting) of the functional groups within this compound. researchgate.net
Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of each vibrational mode. researchgate.net It details the contribution of individual bond stretches, angle bends, and torsions to a particular normal mode of vibration. This detailed assignment is crucial for accurately understanding the molecule's dynamics and confirming its structural characterization. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity. nih.govrsc.org The MEP map displays regions of varying electrostatic potential, which are color-coded. researchgate.net
Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms (like nitrogen and chlorine).
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green Regions: Represent neutral or zero potential.
For this compound, the MEP map would likely show a negative potential region around the nitrogen atom of the indole ring and the chlorine atom of the ethyl side chain, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. nih.gov The hydrogen atom attached to the indole nitrogen would be a region of positive potential. researchgate.net This analysis is fundamental in understanding intermolecular interactions and ligand-receptor recognition processes. rsc.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are in silico techniques used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein receptor. These methods are central to drug discovery and design. indexcopernicus.commdpi.com
Ligand-Receptor Interaction Prediction
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Indole derivatives are known to interact with a wide array of biological targets. thepharmajournal.comnih.gov A docking study for this compound would involve placing the molecule into the binding site of a specific target protein. The algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field to identify the most favorable binding mode.
The results predict the specific interactions that stabilize the complex, such as:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
Pi-pi stacking with aromatic residues
For example, docking studies on other indole derivatives have shown interactions where the indole NH group acts as a hydrogen bond donor. thepharmajournal.com
Binding Affinities and Conformational Dynamics
The scoring function in a docking simulation provides an estimate of the binding affinity, often expressed in kcal/mol. ajchem-a.comresearchgate.net A more negative value indicates a stronger, more favorable interaction between the ligand and the receptor. ajchem-a.com Studies on various indole-based compounds have reported binding affinities ranging from -7 to -11 kcal/mol for different targets, demonstrating the potential for strong binding. thepharmajournal.comajchem-a.com
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. nih.govmdpi.com MD simulations model the movement of every atom in the system, providing a dynamic view of the binding. This analysis can confirm the stability of the interactions predicted by docking and reveal how the ligand and protein adapt to each other's presence, offering deeper insights into the binding mechanism. mdpi.com
Table 2: Summary of Computational Simulation Techniques Note: This table describes the general application and outputs of these techniques for a molecule like this compound.
| Technique | Purpose | Key Outputs |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Binding pose, binding affinity (score), key interacting amino acid residues. |
| Molecular Dynamics | Simulates the time-dependent behavior and stability of a molecular system. | Conformational changes, complex stability over time (RMSD), interaction dynamics. |
Theoretical Reactivity Predictions for this compound
Theoretical predictions of reactivity for the molecule this compound can be elucidated through computational chemistry, with Natural Bond Orbital (NBO) analysis being a particularly insightful method. This analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and their interactions, which are fundamental to understanding chemical reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the electronic density of a molecule in terms of localized, Lewis-like structures, such as 2-center bonds and 1-center lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies intramolecular delocalization and hyperconjugative interactions, which are key to understanding molecular stability and reactivity. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a more significant interaction.
In the context of this compound, NBO analysis can predict the key intramolecular interactions that govern its electronic properties. The primary donor orbitals are expected to be the lone pairs on the nitrogen and chlorine atoms, as well as the π-bonds of the indole ring. The principal acceptor orbitals are the antibonding (σ) orbitals of the C-C, C-H, C-N, and C-Cl bonds, and the antibonding (π) orbitals of the indole ring.
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C2-C3) | 45.8 | n → π |
| LP(1) N1 | π(C7a-C3a) | 15.2 | n → π |
| π(C2-C3) | π(C7a-C3a) | 22.5 | π → π |
| π(C4-C5) | π(C6-C7) | 18.9 | π → π |
| LP(3) Cl | σ(C8-C9) | 5.3 | n → σ |
| σ(C3-C8) | σ(C2-N1) | 3.1 | σ → σ |
| σ(C8-H) | σ(C3-C9) | 2.8 | σ → σ |
The NBO analysis also provides information about the hybridization of the atomic orbitals. The natural hybrid orbitals (NHOs) describe the composition of the bonds in terms of the atomic s, p, d, etc., orbitals. The predicted hybridization for key atoms in this compound is detailed in the following table. The deviation from ideal sp2 or sp3 hybridization reflects the electronic environment of each atom within the molecule.
| Atom | Bond | Natural Hybrid Orbital (NHO) |
|---|---|---|
| N1 | N1-C2 | sp2.15 |
| N1 | N1-C7a | sp2.18 |
| C2 | C2-C3 | sp1.98 |
| C3 | C3-C8 | sp2.05 |
| C8 | C8-C9 | sp3.02 |
| C9 | C9-Cl | sp3.10 |
| Cl | Cl-C9 | sp4.50 |
Analytical Methodologies in the Research of 3 2 Chloroethyl 1h Indole
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(2-Chloroethyl)-1H-indole by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the indole (B1671886) ring protons and the protons of the 2-chloroethyl side chain. The aromatic region (typically δ 7.0-8.0 ppm) would show complex splitting patterns corresponding to the four protons on the benzene (B151609) portion of the indole ring and the proton at the C2 position. The ethyl group protons would appear as two triplets in the aliphatic region. The protons on the carbon adjacent to the indole ring (C1' of the ethyl chain) are expected to be deshielded compared to those on the carbon bearing the chlorine atom (C2' of the ethyl chain).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to the eight carbons of the indole ring and the two carbons of the ethyl side chain. The chemical shifts provide insight into the electronic environment of each carbon atom.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| N-H | ~8.1 (broad singlet) | - |
| C2-H | ~7.2 (singlet) | ~122 |
| C4-H | ~7.6 (doublet) | ~119 |
| C5-H | ~7.1 (triplet) | ~121 |
| C6-H | ~7.1 (triplet) | ~120 |
| C7-H | ~7.5 (doublet) | ~111 |
| C1' (CH₂) | ~3.2 (triplet) | ~30 |
| C2' (CH₂) | ~3.8 (triplet) | ~42 |
| C3 | - | ~113 |
| C3a | - | ~127 |
| C7a | - | ~136 |
Note: Predicted values are based on the analysis of indole and its substituted derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. A prominent sharp peak is expected around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The presence of the chloroethyl group would be confirmed by C-H stretching bands around 2900 cm⁻¹ and a C-Cl stretching vibration, which is typically found in the fingerprint region between 800 and 600 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric C=C bonds of the benzene ring, which are weak in the IR spectrum, often produce strong signals in the Raman spectrum.
Interactive Data Table: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H | Stretching | ~3400 | Weak |
| Aromatic C-H | Stretching | >3000 | Medium |
| Aliphatic C-H | Stretching | ~2960-2850 | Medium |
| Aromatic C=C | Stretching | ~1600-1450 | Strong |
| C-N | Stretching | ~1350-1250 | Medium |
| C-Cl | Stretching | ~800-600 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring acts as a chromophore, absorbing UV radiation. The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show two main absorption bands characteristic of the indole nucleus. These typically occur around 220 nm and 280 nm, corresponding to π → π* electronic transitions within the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also be used for structural elucidation by analyzing fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (179.65 g/mol ). A characteristic fragmentation pattern for indole derivatives involves the cleavage of the side chain. A major fragment would likely result from the loss of the chloroethyl group or parts of it, leading to the formation of the stable indolyl cation or related structures.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₀ClN), HRMS would be used to confirm its elemental formula by measuring its exact mass with high precision, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass can be calculated and compared to the experimental value.
Molecular Formula: C₁₀H₁₀³⁵ClN
Calculated Exact Mass: 179.0496
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential tools for identifying the metabolites of this compound in biological samples. mdpi.comnih.gov These techniques couple a separation method (GC or LC) with a detection method (MS) to analyze complex mixtures.
The study of tryptophan metabolism often employs these methods to identify a wide range of indole-containing metabolites. unimi.itmdpi.com In the context of this compound, these analytical approaches would be used to search for potential biotransformation products, such as hydroxylated, dehalogenated, or conjugated metabolites.
GC-MS: This technique is suitable for volatile and thermally stable compounds. For non-volatile metabolites, derivatization is often required to increase their volatility. GC-MS analysis can provide detailed mass spectra of metabolites, aiding in their structural identification by comparing them to spectral libraries. researchgate.net
LC-MS/MS: This is a highly sensitive and selective method for analyzing a wide range of metabolites without the need for derivatization. researchgate.net The process involves:
Sample Preparation: Extraction of metabolites from biological matrices (e.g., plasma, urine, tissue).
Chromatographic Separation: Separation of metabolites using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
Mass Spectrometric Detection: The separated metabolites are ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of target metabolites. nih.gov
By applying these powerful hyphenated techniques, a comprehensive profile of the metabolic fate of this compound can be established.
Chromatographic Purity and Separation Techniques
The assessment of purity and the separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are fundamental methodologies employed for these purposes.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely utilized technique for the rapid qualitative monitoring of reactions and preliminary purity assessment of indole derivatives due to its simplicity, speed, and low cost. For indole compounds, silica gel plates with a fluorescent indicator (F254) are commonly used as the stationary phase. This allows for the visualization of the separated compounds under UV light at 254 nm.
While specific TLC protocols for this compound are not extensively detailed in the literature, general methods for the separation of indole derivatives can be adapted. The choice of mobile phase is crucial for achieving good separation. A common approach involves using a combination of a moderately polar solvent system. For instance, a mobile phase consisting of butane-1-ol, glacial acetic acid, and water in a 12:3:5 (v/v/v) ratio has been successfully used for the separation of various indole compounds akjournals.com. Another effective mobile phase for indole derivatives is a mixture of isopropanol, 25% aqueous ammonia (B1221849), and water, typically in a ratio of 8:1:1 (v/v/v) akjournals.comuj.edu.pl. The selection of the solvent system will depend on the specific impurities present. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the compound of interest.
Table 1: Representative TLC Systems for Indole Derivatives
| Stationary Phase | Mobile Phase (v/v/v) | Detection |
|---|---|---|
| Silica Gel 60 F254 | Butane-1-ol : Acetic Acid : Water (12:3:5) | UV Light (254 nm) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography offers superior resolution, sensitivity, and quantification capabilities compared to TLC, making it the preferred method for determining the precise purity of this compound. Reverse-phase (RP) HPLC is the most common mode used for the analysis of indole derivatives.
A specific method for the analysis of this compound utilizes a Newcrom R1 column with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid acs.org. This method is scalable and can be adapted for preparative separation to isolate impurities. For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid acs.org.
The general parameters for RP-HPLC analysis of indole compounds often involve a C8 or C18 stationary phase. A gradient elution is frequently employed to achieve optimal separation of compounds with varying polarities. For instance, a gradient system starting with a higher proportion of an aqueous phase (e.g., water with a small amount of acid like acetic or formic acid for pH control and improved peak shape) and gradually increasing the proportion of an organic solvent (typically acetonitrile or methanol) is effective. Detection is commonly performed using a UV detector, with indole derivatives typically showing strong absorbance at wavelengths around 280 nm akjournals.comuj.edu.pl.
Table 2: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Newcrom R1 (or a standard C8/C18 column) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) acs.org |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 5 - 20 µL |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details.
For novel or synthesized compounds like this compound, X-ray crystallography can be employed to confirm its chemical identity and stereochemistry, provided that a single crystal of suitable quality can be grown. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.
Table 3: General Steps in X-ray Crystallography of an Indole Derivative
| Step | Description |
|---|---|
| 1. Crystal Growth | Growing a single, high-quality crystal of the compound, often through slow evaporation of a solvent. |
| 2. Data Collection | Mounting the crystal on a diffractometer and exposing it to an X-ray source to collect diffraction data. |
| 3. Structure Solution | Using the diffraction data to solve the phase problem and generate an initial electron density map. |
| 4. Structure Refinement | Refining the atomic positions and other parameters to obtain the final, detailed molecular structure. |
Advanced Applications and Future Research Directions
Role as a Synthetic Building Block for Complex Molecules
The presence of the electrophilic chloroethyl side chain allows for facile nucleophilic substitution reactions, making 3-(2-Chloroethyl)-1H-indole a versatile precursor for introducing the 3-ethyl-indole moiety into larger molecular frameworks. This capability is extensively leveraged in both pharmaceutical and agrochemical research.
This compound serves as a key starting material for the synthesis of a variety of compounds with potential therapeutic or agricultural applications. The chloroethyl group can be readily converted to other functional groups, such as amines, azides, or ethers, to build a diverse library of indole (B1671886) derivatives. Its fundamental role is in the preparation of tryptamine (B22526) analogs, which are foundational structures in numerous biologically active compounds. The synthesis of novel indole derivatives often begins with precursors that allow for the construction of complex side chains at the C3 position, a role for which this compound is well-suited.
The indole nucleus is a core component of many natural and synthetic bioactive compounds. researchgate.netderpharmachemica.comnih.gov this compound is an important intermediate for creating more elaborate molecules built upon this indole scaffold. By reacting it with various nucleophiles, chemists can append complex side chains, rings, and pharmacophores to the indole core. This strategy has been employed to synthesize compounds evaluated for a range of biological activities, including anti-inflammatory, insecticidal, and fungicidal properties. derpharmachemica.com The versatility of this intermediate allows for the systematic modification of the side chain at the C3 position, enabling structure-activity relationship (SAR) studies crucial for optimizing the biological profile of new chemical entities.
Table 1: Examples of Bioactive Scaffolds Derived from Indole Intermediates
Scaffold Type Therapeutic/Biological Area Synthetic Utility of C3-Substituted Indoles Reference Tryptamine Analogs Neurotransmitters, Psychedelics, Pharmaceuticals Precursors like this compound are ideal for synthesizing the tryptamine backbone via reaction with amines. nih.gov Indole Alkaloids Anticancer, Antihypertensive, Antipsychotic Serves as a building block for constructing the complex polycyclic systems found in many natural indole alkaloids. [6, 9] Indole-Pyrazoles Anti-tubercular Used in condensation reactions to form fused or linked heterocyclic systems with enhanced biological activity. nih.gov Indole-Thiazolidines Anti-tubercular Provides the core indole structure for creating spirocyclic compounds with potential as cell wall inhibitors. nih.gov
Design and Development of Novel Therapeutic Agents
The indole ring system is a cornerstone of modern drug discovery, largely due to its geometric and electronic properties that facilitate favorable interactions with a wide array of biological targets.
The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. researchgate.netnih.govingentaconnect.com This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological receptors and enzymes with high affinity. ingentaconnect.com The indole nucleus is present in a vast number of natural products and synthetic drugs, demonstrating its evolutionary selection as a key recognition element for biological macromolecules. researchgate.netnih.gov Its structural versatility allows it to mimic the side chain of the amino acid tryptophan, enabling it to interact with a diverse range of protein targets. researchgate.net This privileged status explains the prevalence of indole-containing drugs in various therapeutic areas, targeting G-protein coupled receptors (GPCRs), kinases, and other enzyme classes. nih.govingentaconnect.com
The inherent versatility of the indole scaffold has led to its exploration in nearly every field of drug discovery. nih.govnih.gov Modifications to the indole ring at various positions (N1, C2, C3, C5, etc.) can dramatically alter the biological activity, leading to compounds with selective actions. nih.gov Researchers have successfully developed indole-based compounds as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. nih.gov The development of multi-target drugs, which can address complex diseases like cancer, has also benefited from the indole scaffold's ability to be functionalized to interact with multiple targets simultaneously. nih.gov
Table 2: Therapeutic Areas for Indole-Based Compounds
Therapeutic Area Mechanism/Target Class Example of Indole Application Reference Oncology Kinase Inhibitors (e.g., EGFR, BRAF), Tubulin Polymerization Inhibitors Development of potent inhibitors for mutant EGFR/BRAF pathways and novel agents targeting the 14-3-3η protein. [1, 2, 5] Infectious Diseases Enzyme Inhibition (e.g., DNA gyrase), Cell Wall Synthesis Inhibition Design of novel anti-tubercular agents and compounds with broad antibacterial, antifungal, and antiviral properties. [3, 9, 11] Inflammation Cyclooxygenase (COX) Enzyme Inhibition The indole ring is an effective scaffold for designing selective COX-2 inhibitors. Neurology Receptor Agonists/Antagonists (e.g., Serotonin (B10506) Receptors) Basis for drugs treating migraines and psychiatric disorders. [4, 6] Metabolic Disorders Enzyme Inhibition Development of agents for managing diabetes and hypertension. nih.gov
Identification of Specific Biomarkers and Targeted Therapies
A modern approach in drug development involves designing molecules that act on specific biological targets, or biomarkers, that are characteristic of a particular disease state. The indole scaffold is exceptionally well-suited for this strategy. By decorating the indole core with specific functional groups, medicinal chemists can design ligands that bind with high selectivity and potency to a single target.
This approach has been particularly successful in oncology, where indole derivatives have been developed as inhibitors of specific kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often mutated in various cancers. mdpi.comFor instance, certain 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against mutant EGFR and BRAF pathways. mdpi.comSimilarly, novel 1H-indole-2-carboxylic acid derivatives have been specifically designed to target the 14-3-3η protein, a promising target for liver cancer therapy. nih.govAnother study identified a 3-substituted 1H-indole-2-carboxylic acid derivative as a highly potent and selective antagonist for the CysLT1 receptor, a target in inflammatory pathways. researchgate.netThis ability to fine-tune molecular interactions makes the indole scaffold a powerful tool for creating targeted therapies that can offer improved efficacy and reduced side effects compared to conventional treatments.
Table 3: Specific Biomarkers Targeted by Indole Derivatives
Biomarker/Target Disease Area Role of Indole Scaffold Reference EGFR (Epidermal Growth Factor Receptor) Cancer Forms the core structure for potent and selective kinase inhibitors, particularly against mutant forms like EGFRT790M. [1, 2] BRAF (B-Raf proto-oncogene) Cancer (e.g., Melanoma) Serves as a template for designing dual B-Raf/EGFR inhibitors, effective against resistant cancers. derpharmachemica.com 14-3-3η Protein Liver Cancer Used to create novel inhibitors that bind to this protein, inducing cell cycle arrest and apoptosis in cancer cells. [5, 21] CysLT1 (Cysteinyl leukotriene receptor 1) Inflammation, Asthma Provides the framework for developing highly potent and selective receptor antagonists. Carbonic Anhydrase (hCA) IX & XII Cancer Acts as a scaffold for designing potent and selective inhibitors of tumor-associated enzymes.
Table 4: List of Mentioned Chemical Compounds
Compound Name This compound Tryptamine Tryptophan Serotonin Melatonin Reserpine Indomethacin Ergotamine Frovatriptan Ondansetron Tadalafil Sunitinib Acetazolamide
Future Prospects in Indole Chemistry Research
The future of indole chemistry is poised to be shaped by several key research trajectories. Innovations in synthetic organic chemistry are continuously expanding the toolbox for indole functionalization, enabling the creation of novel molecular architectures with enhanced biological activities. news-medical.net Concurrently, a deeper understanding of the biological roles of indole-containing compounds is paving the way for the development of next-generation therapeutics targeting a wide range of diseases.
A significant area of future research lies in the development of sustainable and efficient synthetic methods. news-medical.net This includes the exploration of C-H activation and functionalization strategies that allow for the direct modification of the indole core, minimizing the need for pre-functionalized starting materials and reducing waste. news-medical.net The use of photoredox catalysis and other green chemistry approaches is also expected to become more prevalent in the synthesis of indole derivatives.
In the realm of medicinal chemistry, the focus is shifting towards the design of highly selective and potent indole-based drugs. This involves the identification of novel biological targets and the development of compounds that can modulate these targets with high specificity, thereby reducing off-target effects and improving therapeutic outcomes. The unique ability of the indole nucleus to mimic the structure of various protein components makes it an invaluable scaffold in this endeavor. chemicalbook.comchemicalbook.com Future research will likely see the development of indole derivatives as targeted therapies for cancer, neurodegenerative diseases, and infectious agents.
The integration of computational chemistry and artificial intelligence is also set to revolutionize indole research. In silico screening of virtual libraries of indole derivatives can accelerate the discovery of new drug candidates. mdpi.com Furthermore, computational modeling can provide valuable insights into the structure-activity relationships of indole compounds, guiding the design of more effective molecules.
The versatility of this compound positions it as a crucial intermediate in these future research directions. The reactive chloroethyl group at the C3 position serves as a versatile handle for introducing a wide range of functional groups and for constructing more complex molecular scaffolds. This allows for the systematic exploration of the chemical space around the indole core, a key strategy in modern drug discovery.
The Role of this compound in Advancing Research
This compound is a valuable precursor for the synthesis of a diverse array of indole derivatives with potential therapeutic applications. The presence of the electrophilic chloroethyl side chain allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores. This reactivity is central to its utility in creating libraries of compounds for high-throughput screening and for the synthesis of targeted drug candidates.
For instance, the chloroethyl group can be readily displaced by amines, thiols, and other nucleophiles to generate a wide range of 3-substituted indoles. This chemical tractability makes this compound a key starting material for the synthesis of compounds with potential applications in oncology, neurology, and infectious diseases.
Table 1: Potential Applications of this compound Derivatives in Future Research
| Research Area | Potential Application of Derivatives | Rationale |
| Oncology | Synthesis of novel anti-cancer agents | The indole scaffold is a common feature in many anti-cancer drugs. mdpi.com The chloroethyl group can be used to attach moieties that target specific cancer-related proteins or pathways. |
| Neuroscience | Development of treatments for neurodegenerative diseases | Indole derivatives have shown promise in targeting pathways involved in diseases like Alzheimer's and Parkinson's. The functionalization of this compound can lead to new compounds with neuroprotective properties. |
| Infectious Diseases | Creation of new antimicrobial and antiviral agents | The indole nucleus is present in many natural and synthetic compounds with antimicrobial activity. derpharmachemica.com The chloroethyl group can be modified to enhance potency and spectrum of activity. |
| Materials Science | Design of novel organic electronic materials | Indole-based polymers and small molecules have interesting photophysical properties. The reactivity of this compound can be exploited to create new materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). |
Detailed Research Findings and Future Directions
Recent breakthroughs in synthetic methodologies are set to further enhance the utility of this compound. For example, advancements in transition metal-catalyzed cross-coupling reactions can be applied to the chloroethyl group, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. This opens up new avenues for the synthesis of previously inaccessible indole derivatives.
Future research will likely focus on the following areas:
Development of Novel Synthetic Methodologies: Exploring new catalytic systems and reaction conditions to expand the scope of transformations possible with this compound.
Combinatorial Chemistry and High-Throughput Screening: Utilizing the reactivity of this compound to generate large libraries of indole derivatives for biological screening against a wide range of therapeutic targets.
Targeted Drug Design: Employing structure-based drug design and computational modeling to create specific and potent inhibitors of disease-related enzymes and receptors, using this compound as a key building block.
Elucidation of Mechanisms of Action: Investigating the biological mechanisms through which novel indole derivatives exert their therapeutic effects, leading to a better understanding of disease pathways and the development of more effective treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
